N-cyclopropyl-N-(thiophen-3-ylmethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-cyclopropyl-N-(thiophen-3-ylmethyl)furan-2-carboxamide” is a compound with the molecular formula C13H13NO2S and a molecular weight of 247.31. It is a derivative of furan/thiophene-2-carboxamide, which is an important class of heterocyclic organic compounds . The presence of the carboxamide scaffold in these compounds gives them a wide range of biological and medicinal activities .
Synthesis Analysis
Furan/thiophene-2-carboxamide derivatives, including “this compound”, are prepared from acyl chlorides and heterocyclic amine derivatives . The synthesis yields good results and the chemical structures of the resulting compounds are confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis .Molecular Structure Analysis
The molecular structure of “this compound” has been confirmed using different spectroscopic methods . The compound is a light yellow solid with a melting point of 100–102 °C . The FT-IR (ATR) spectrum shows peaks at 3286 cm−1 (NH Amide), 1662 cm−1 (C=O Amide I), 1530 cm−1 (C−N stretching vibration with the N−H bending vibration, Amide II), and 2960–2870 cm−1 (Alif. C–H) .Chemical Reactions Analysis
The synthesis of furan/thiophene-2-carboxamide derivatives involves a reaction between acyl chlorides and heterocyclic amine derivatives . This reaction is part of a larger family of reactions used to synthesize thiophene derivatives, which include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses .Physical and Chemical Properties Analysis
“this compound” is a light yellow solid with a melting point of 100–102 °C . Its FT-IR (ATR) spectrum shows peaks at 3286 cm−1 (NH Amide), 1662 cm−1 (C=O Amide I), 1530 cm−1 (C−N stretching vibration with the N−H bending vibration, Amide II), and 2960–2870 cm−1 (Alif. C–H) .Scientific Research Applications
Antibacterial and Antifungal Applications
Carboxamides and their metal complexes have been synthesized and characterized, showing significant antibacterial activities against E. coli. These activities are enhanced in metal complexes compared to parent ligands, with [Cu(L2)Cl]2Cl2 complex identified as a potential antibacterial agent (Aktan, Gündüzalp, & Özmen, 2017). Moreover, furan-carboxamide derivatives have been developed as novel inhibitors of lethal H5N1 influenza A viruses, demonstrating the importance of the furan-carboxamide scaffold in antiviral research (Yongshi et al., 2017).
Synthesis and Reactivity Studies
Research into N-substituted furan-2-, thiophene-2-, and cyclopropane-carboxamides under Camps cyclization conditions showcases the versatility of these compounds in synthetic chemistry, leading to high yields of diverse molecular structures (Mochalov et al., 2016). Additionally, the synthesis and molecular characterization of furan-2-carboxamide-bearing thiazole highlight the compound's potential in antimicrobial applications, further supported by DFT, Hirshfeld surface analysis, and biological activity studies (Çakmak et al., 2022).
Therapeutic and Diagnostic Applications
PET imaging targeting the macrophage colony-stimulating factor 1 receptor (CSF1R) with a specific radiotracer, [11C]CPPC, demonstrates the potential of furan-2-carboxamide derivatives in neuroinflammation and central nervous system malignancies research. This application offers a noninvasive tool for studying microglial activity in various neuropsychiatric disorders (Horti et al., 2019).
Molecular Docking and Computational Studies
The antimicrobial activity of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide against various microorganisms has been investigated, with molecular docking studies providing insights into its potential mechanism of action against lung cancer proteins, highlighting the compound's relevance in pharmacological research (Cakmak et al., 2022).
Mechanism of Action
Furan/thiophene-2-carboxamide derivatives have been found to inhibit several enzymes, including urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) . The compound “N-cyclopropyl-N-(thiophen-3-ylmethyl)furan-2-carboxamide” showed approximately 4.2-fold more activity against BChE enzyme than the standard galantamine .
Biochemical Analysis
Biochemical Properties
Furan derivatives have been known to interact with various enzymes and proteins
Cellular Effects
Furan derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-cyclopropyl-N-(thiophen-3-ylmethyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c15-13(12-2-1-6-16-12)14(11-3-4-11)8-10-5-7-17-9-10/h1-2,5-7,9,11H,3-4,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMNUISPHNORSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CSC=C2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.